molecular formula C7H5N3O B1281155 1H-Benzo[D][1,2,3]triazole-5-carbaldehyde CAS No. 70938-42-0

1H-Benzo[D][1,2,3]triazole-5-carbaldehyde

Cat. No. B1281155
CAS RN: 70938-42-0
M. Wt: 147.13 g/mol
InChI Key: GJBWJHRJXRTAIC-UHFFFAOYSA-N
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Description

The compound "1H-Benzo[d][1,2,3]triazole-5-carbaldehyde" is a benzotriazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzotriazoles are known for their diverse applications in various fields such as medicinal chemistry, materials science, and as corrosion inhibitors. The specific compound is not directly studied in the provided papers, but its structural relatives and derivatives have been investigated for various properties and applications.

Synthesis Analysis

The synthesis of benzotriazole derivatives can be achieved through various methods. For instance, the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety has been reported, which involves the preparation and characterization of these compounds followed by in vitro cytotoxicity studies . Another approach is the Sonogashira coupling reactions under microwave irradiation to synthesize T-shaped 2H-benzo[d][1,2,3]triazole derivatives . Additionally, the synthesis of 5H-1,2,3-triazolo[4,3-a] benzazepines from Baylis-Hillman adducts of 2-alkynylbenzaldehydes through intramolecular 1,3-dipolar cycloaddition reactions has been described .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be elucidated using various spectroscopic techniques. For example, the structural analysis of 1H-indazole-3-carbaldehyde, a related compound, was performed using X-ray crystallography, FT-IR, FT-Raman spectroscopy, and DFT calculations . Similarly, the crystal structures of triazole derivatives such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde have been reported, providing insights into the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions. The reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole has been studied using DFT calculations, revealing the formation of stable hemiaminals and Schiff bases . Additionally, the ring closure reactions of aromatic carbaldehyde (diaminomethylene) hydrazones with acylating agents to form 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles have been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. For instance, the photophysical properties and self-assembly behavior of T-shaped 2H-benzo[d][1,2,3]triazoles have been studied, revealing their potential for optoelectronic applications . The spectroscopic properties and DFT studies of related compounds, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, provide additional information on the electronic structure and intermolecular interactions .

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • Synthesis and Structural Isomers : 1H-Benzo[d][1,2,3]triazole-5-carbaldehyde is involved in molecular rearrangements leading to various structural isomers. For instance, 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert into different forms depending on the R-substituent, offering pathways for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé et al., 1990).

Synthesis of Benzocrown Ethers and Extraction of α-Amino Acids

  • Benzocrown Ether Synthesis : 1H-Benzo[d][1,2,3]triazole-5-carbaldehyde plays a role in the synthesis of compounds like 3-(4-Thiocarbamoyl-1,2,3-triazol-1-yl)benzo-15-crown-5. These compounds are useful for extracting α-amino acids from aqueous phases (Prokhorova et al., 2010).

Optical Waveguide and Photophysical Properties

  • Optoelectronic Applications : T-Shaped 2H-benzo[d][1,2,3]triazole derivatives, synthesized under specific conditions, have been studied for their structure-property relationships. These compounds are significant for the design of organic self-assemblies with optoelectronic applications, such as waveguides (Torres et al., 2016).

Green Synthesis Methods

  • Environmentally Friendly Synthesis : 1H-Benzo[d][1,2,3]triazole derivatives are also involved in green chemistry approaches. For example, 1,3-dibutyl-1H-benzo[d][1,2,3]triazol-3-ium bromide is used as a promoter in the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones, showcasing a recyclable and environmentally friendly methodology (Li et al., 2015).

Crystal Structures and Inhibition Agents

  • Crystal Structure Analysis : The crystal structures of various 1H-Benzo[d][1,2,3]triazole derivatives, like 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, have been analyzed. These compounds exhibit significant α-glycosidase inhibition activity, providing insights into their potential therapeutic applications (Gonzaga et al., 2016).

Future Directions

The future directions for research on 1H-Benzo[D][1,2,3]triazole-5-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the therapeutic importance of triazole derivatives, it would be beneficial to synthesize and study their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

2H-benzotriazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWJHRJXRTAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469220
Record name 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[D][1,2,3]triazole-5-carbaldehyde

CAS RN

70938-42-0
Record name 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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